molecular formula C5H6N4O B3351089 6-Aminopyrazine-2-carboxamide CAS No. 33332-49-9

6-Aminopyrazine-2-carboxamide

Cat. No.: B3351089
CAS No.: 33332-49-9
M. Wt: 138.13 g/mol
InChI Key: DCGUIRRGIDCPAB-UHFFFAOYSA-N
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Description

6-Aminopyrazine-2-carboxamide is a heterocyclic organic compound with the molecular formula C5H6N4O. It is a derivative of pyrazine, characterized by an amino group at the 6-position and a carboxamide group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Aminopyrazine-2-carboxamide can be synthesized through various methods. One common approach involves the reaction of 6-chloropyrazine-2-carboxylic acid with ammonia or an amine under suitable conditions. The reaction typically involves heating the reactants in a solvent such as ethanol or water to facilitate the substitution of the chlorine atom with an amino group .

Another method involves the hydrolysis of 6-aminopyrazine-2-carbonitrile, which can be achieved by treating the nitrile with aqueous acid or base. This process converts the nitrile group to a carboxamide group, yielding this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Aminopyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

6-Aminopyrazine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-aminopyrazine-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, in the case of its derivative favipiravir, the compound inhibits the RNA-dependent RNA polymerase enzyme, which is crucial for the replication of RNA viruses. This inhibition prevents the virus from replicating, thereby exerting its antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Aminopyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a precursor for antiviral drugs like favipiravir highlights its significance in medicinal chemistry .

Properties

IUPAC Name

6-aminopyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c6-4-2-8-1-3(9-4)5(7)10/h1-2H,(H2,6,9)(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGUIRRGIDCPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308083
Record name 6-Amino-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33332-49-9
Record name 6-Amino-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33332-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-pyrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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